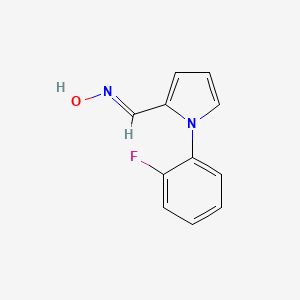

1-(2-氟苯基)-1H-吡咯-2-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

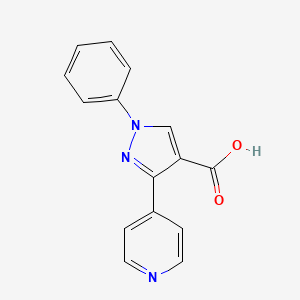

The compound "1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime" pertains to the class of organic compounds known for their diverse chemical reactivity and structural properties. While specific studies on this compound are scarce, insights can be drawn from related research on pyrrole-2-carbaldehyde oximes and their derivatives.

Synthesis Analysis

The synthesis of pyrrole-2-carbaldehyde derivatives, including those structurally related to "1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime," often involves oxidative annulation and direct Csp3-H to C═O oxidation. An efficient and practical de novo synthesis method has been exemplified by preparing pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters, highlighting the versatility of synthesis routes for such compounds (Wu et al., 2018).

Molecular Structure Analysis

Studies on configurational isomers of pyrrole-2-carbaldehyde oxime have shown that E and Z isomers adopt preferable conformations stabilized by intramolecular hydrogen bonds. NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis provide a deep understanding of these conformations and hydrogen bonding effects, which are crucial for the molecular structure analysis of related compounds (Afonin et al., 2010).

Chemical Reactions and Properties

Reactions between oximes and organo-derivatives of Group III elements have elucidated the chemical behavior of pyridine-2-carbaldehyde oxime with various organometallic compounds, providing insights into the reactivity of oxime functional groups in complex environments (Pattison & Wade, 1968). These studies can be extrapolated to understand the chemical reactions and properties of fluorophenyl-pyrrole-carbaldehyde oximes.

Physical Properties Analysis

The synthesis and structural elucidation of related compounds, like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, offer insights into the physical properties of similar compounds. Such analyses involve optimized molecular structures, vibrational frequencies, and molecular docking studies, contributing to a comprehensive understanding of the physical properties of fluorophenyl-pyrrole-carbaldehyde oximes (Mary et al., 2015).

科学研究应用

单分子磁体中的应用

Giannopoulos等人(2014年)的研究探讨了1-甲基-1H-吡咯-2-甲醛肟作为配体在配位顺磁过渡金属离子中的应用。这项研究导致了一个展示单分子磁性行为的{Mn(III)25}类桶状团簇的创造,展示了这种化合物在分子磁性领域的潜力(Giannopoulos et al., 2014)。

构象和氢键研究

Afonin等人(2010年)对吡咯-2-甲醛肟的E和Z异构体进行了NMR研究。他们的研究揭示了这些异构体的优选构象以及分子内氢键在稳定这些构象中的作用。这项研究为这类化合物的分子结构和行为提供了宝贵的见解(Afonin et al., 2010)。

分子内氢键效应

延续分子结构的主题,Afonin等人(2009年)研究了1-乙烯基吡咯-2-甲醛肟的构型异构体中C-H···N和C-H···O分子内氢键的影响。他们的发现揭示了这些分子内复杂相互作用,有助于我们理解它们的化学性质(Afonin等人,2009年)。

镇痛/抗炎活性

Battilocchio等人(2013年)报道了吡咯衍生物的合成和生物药理学评价,包括具有甲醛和肟基团的化合物。他们的研究突出了这些化合物在开发新的镇痛和抗炎药物中的潜力(Battilocchio et al., 2013)。

杂环氧肟的结构研究

Low等人(2018年)专注于各种杂环氧肟的晶体结构和分子间相互作用,包括吡咯-2-甲醛肟。这类研究对于理解这些化合物的材料性质和潜在应用至关重要(Low et al., 2018)。

氟代吡咯的合成

Surmont等人(2009年)开发了一种合成氟代吡咯的新方法,这些化合物与1-(2-氟苯基)-1H-吡咯-2-甲醛肟有结构上的关联。这项研究为这类化合物的新合成途径提供了见解(Surmont et al., 2009)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(NE)-N-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-10-5-1-2-6-11(10)14-7-3-4-9(14)8-13-15/h1-8,15H/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBBKNMWCKFKMB-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2C=NO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N2C=CC=C2/C=N/O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2492684.png)

![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2492688.png)

![5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2492690.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2492692.png)

![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2492700.png)

![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)